![molecular formula C19H18N4O3S B2670998 N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-88-7](/img/structure/B2670998.png)
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazine ring.
Attachment of the sulfanyl group:
Coupling with the acetamide moiety: The final step could involve coupling the intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the pyridazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide. The structural features of this compound suggest that it may exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
- Study on K562 Cells : A recent study assessed the effects of structurally related compounds on K562 leukemic cells, revealing that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .
- Evaluation Against Solid Tumors : Another investigation reported that pyrazole derivatives exhibited potent activity against solid tumors, with IC50 values indicating strong growth inhibition .
Anti-inflammatory Properties
In addition to anticancer applications, compounds like this compound have been explored for their anti-inflammatory effects.
Mechanism
The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses .
Clinical Relevance
Recent advancements in drug design have highlighted pyrazole derivatives as promising candidates for treating inflammatory diseases. Their ability to modulate immune responses makes them suitable for further development in therapeutic contexts .
Antiviral Potential
Emerging research suggests that compounds similar to this compound may also possess antiviral properties.
Research Findings
A review highlighted the potential of N-Heterocycles as antiviral agents, noting that structural modifications could enhance their efficacy against specific viral targets .
Data Tables
The following table summarizes key findings regarding the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other compounds featuring pyridazine or sulfanylacetamide groups.
Unique Features: The combination of the pyridazine moiety with the sulfanylacetamide group and the specific substitution pattern on the aromatic ring might confer unique biological or chemical properties.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O3S
- IUPAC Name : this compound
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=N3
The compound features a complex structure comprising a dimethoxyphenyl group and a pyridazinyl moiety, which are known to impart various biological activities.
Biological Activity Overview
- Anticancer Activity :
- Antimicrobial Properties :
- Anticonvulsant Effects :
- Mechanism of Action :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | , |
Antimicrobial | Inhibits growth of resistant bacteria | |
Anticonvulsant | Reduces seizure frequency in models |
Case Study: Anticancer Activity
A study conducted on similar pyridazine derivatives demonstrated that certain modifications led to increased cytotoxicity against human colorectal carcinoma (HT-29) cells. The derivatives exhibited an EC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .
Case Study: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that compounds related to this compound showed effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for development into new antimicrobial agents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-3-4-16(17(11-14)26-2)21-18(24)12-27-19-6-5-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBNVHASWNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.